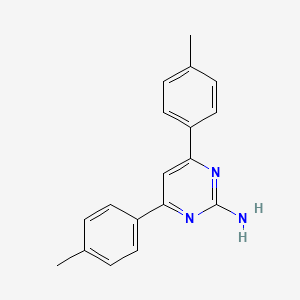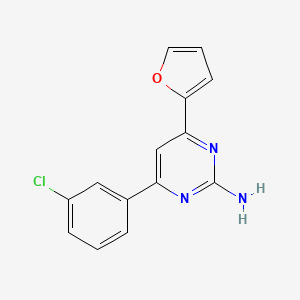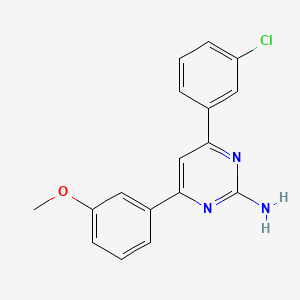
4,6-Bis(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is a chemical compound . It has gained significant attention in scientific research due to its potential biological activity and applications.
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .科学研究应用
4,6-Bis(4-methylphenyl)pyrimidin-2-amine has been used in various scientific research applications. It has been used in the synthesis of various molecules, including peptides, nucleotides, and proteins. It has also been used in the study of biochemistry and physiology, as it can interact with various biomolecules. This compound has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of those drugs. Additionally, this compound has been used to study the effects of environmental toxins on living organisms.
作用机制
Target of Action
The primary target of 4,6-Bis(4-methylphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action affects the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting AURKA, the compound disrupts the formation of the mitotic spindle, a structure required for the separation of chromosomes during cell division . This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle .
Pharmacokinetics
The compound’s effectiveness in inhibiting aurka suggests that it has sufficient bioavailability to reach its target within cells .
Result of Action
The inhibition of AURKA by this compound leads to cell cycle arrest at the G2/M phase . This arrest triggers the activation of caspases, enzymes that play a key role in the initiation of apoptosis, or programmed cell death . Specifically, the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP) is observed, indicating the induction of apoptosis .
实验室实验的优点和局限性
The main advantage of using 4,6-Bis(4-methylphenyl)pyrimidin-2-amine in lab experiments is its ability to act as a catalyst in the synthesis of various molecules. Additionally, this compound has been shown to interact with various biomolecules, which can be used to study the biochemical and physiological effects of various drugs and environmental toxins.
However, there are some limitations to using this compound in lab experiments. This compound is a small molecule, which means that it can be difficult to detect and measure in certain experiments. Additionally, this compound is a synthetic compound, which means that it can be difficult to obtain in large quantities.
未来方向
There are many potential future directions for research involving 4,6-Bis(4-methylphenyl)pyrimidin-2-amine. One potential direction is to further study the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its ability to act as a drug or a toxin. Additionally, further research could be done to investigate the potential environmental applications of this compound, such as its ability to act as a pollutant or a pollutant remover. Finally, further research could be done to investigate the potential industrial applications of this compound, such as its ability to act as a catalyst in the synthesis of various molecules.
合成方法
4,6-Bis(4-methylphenyl)pyrimidin-2-amine can be synthesized through the reaction of 4-methylphenylacetonitrile with 2-amino-5-chloropyrimidine in the presence of sodium ethoxide. This reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is catalyzed by sodium ethoxide, which is a strong base. The reaction yields this compound as the main product and a small amount of by-products.
安全和危害
属性
IUPAC Name |
4,6-bis(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-3-7-14(8-4-12)16-11-17(21-18(19)20-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKWGPMMWZEQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














